molecular formula C8H7N3O3 B13329006 7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid

7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B13329006
M. Wt: 193.16 g/mol
InChI Key: GTUBPXLLXHWLKE-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring The presence of a methoxy group at the 7th position and a carboxylic acid group at the 3rd position further defines its chemical structure

Preparation Methods

The synthesis of 7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the imidazo[1,2-a]pyrimidine core. Subsequent functionalization steps, such as methoxylation and carboxylation, are then performed to introduce the methoxy and carboxylic acid groups, respectively .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process .

Chemical Reactions Analysis

7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxylic acid group, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-14-6-2-3-11-5(7(12)13)4-9-8(11)10-6/h2-4H,1H3,(H,12,13)

InChI Key

GTUBPXLLXHWLKE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC=C(N2C=C1)C(=O)O

Origin of Product

United States

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